molecular formula C5H4ClNO3S B13423469 5-Chloropyridine-3-sulfonic acid

5-Chloropyridine-3-sulfonic acid

Cat. No.: B13423469
M. Wt: 193.61 g/mol
InChI Key: IMLKWCSVQVETBH-UHFFFAOYSA-N
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Description

5-Chloropyridine-3-sulfonic acid is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a chlorine atom at the 5-position and a sulfonic acid group at the 3-position of the pyridine ring. This compound is of significant interest in various fields of scientific research and industrial applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloropyridine-3-sulfonic acid can be achieved through several methods. One common approach involves the oxidation of 3-chloropyridine to 3-chloropyridine-N-oxide, followed by sulfonation in an aqueous solution to introduce the sulfonic acid group . Another method involves the diazotation of 3-aminopyridines, followed by substitution of the diazo group with a sulfonyl group to form pyridine-3-sulfonyl chlorides, which are then hydrolyzed to yield the sulfonic acid .

Industrial Production Methods

In industrial settings, the production of pyridine-3-sulfonyl chloride, a precursor to this compound, involves the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride under controlled conditions. The reaction mixture is then subjected to distillation under reduced pressure to purify the product .

Chemical Reactions Analysis

Types of Reactions

5-Chloropyridine-3-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.

    Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, sulfonamides, and other functionalized pyridine compounds .

Scientific Research Applications

5-Chloropyridine-3-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloropyridine-3-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can form strong interactions with enzymes and proteins, leading to inhibition or modulation of their activity. The chlorine atom at the 5-position can participate in various substitution reactions, further modifying the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloropyridine-3-sulfonic acid
  • 4-Chloropyridine-3-sulfonic acid
  • 3-Chloropyridine-2-sulfonic acid

Uniqueness

5-Chloropyridine-3-sulfonic acid is unique due to the specific positioning of the chlorine and sulfonic acid groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its isomers. This unique structure allows for selective interactions in various chemical and biological processes .

Properties

Molecular Formula

C5H4ClNO3S

Molecular Weight

193.61 g/mol

IUPAC Name

5-chloropyridine-3-sulfonic acid

InChI

InChI=1S/C5H4ClNO3S/c6-4-1-5(3-7-2-4)11(8,9)10/h1-3H,(H,8,9,10)

InChI Key

IMLKWCSVQVETBH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Cl)S(=O)(=O)O

Origin of Product

United States

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